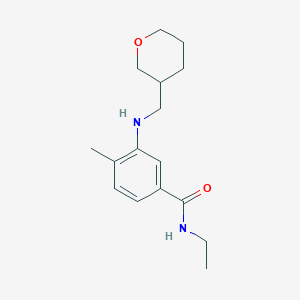![molecular formula C15H18N2O3 B7577127 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid](/img/structure/B7577127.png)
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid, also known as IPA-3, is a compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor that targets the Rho GTPase family of proteins, which are involved in cell signaling pathways and play a crucial role in various cellular processes.
作用機序
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid inhibits the activity of Rho GTPases by binding to a specific site on the proteins, preventing them from interacting with downstream effectors. This leads to a disruption of the signaling pathways that are involved in cell migration, invasion, and proliferation. The exact mechanism of action of 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid is still being studied, but it is believed to involve a conformational change in the Rho GTPase proteins that prevents them from interacting with their downstream effectors.
Biochemical and Physiological Effects:
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell migration, invasion, and proliferation. In addition, 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. In non-cancer cells, 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid has been shown to have neuroprotective effects, and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid is that it is a small molecule inhibitor, which makes it easy to synthesize and modify for specific applications. However, one limitation of 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid is that it is not very selective for Rho GTPases, and may also inhibit the activity of other proteins. This can make it difficult to study the specific effects of 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid on Rho GTPase signaling pathways.
将来の方向性
There are several future directions for research on 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid. One area of interest is the development of more selective inhibitors of Rho GTPases, which would allow for a more precise study of the effects of these proteins on cellular processes. Another area of interest is the development of combination therapies that target multiple signaling pathways, which may be more effective in treating cancer and other diseases. Finally, there is also interest in studying the potential of 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid in combination with other drugs, such as chemotherapy agents, to enhance their efficacy and reduce side effects.
合成法
The synthesis of 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid involves several steps, starting with the reaction of 1H-indole-6-carboxylic acid with isobutylamine to form the corresponding amide. This amide is then reacted with 3-bromo-propionyl chloride to yield the desired product, 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid. The overall yield of the synthesis is around 30%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid has been studied extensively for its potential therapeutic applications, particularly in cancer research. It has been shown to inhibit the activity of Rho GTPases, which are involved in the regulation of cell migration, invasion, and proliferation. This makes 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid a promising candidate for the development of cancer therapeutics, as cancer cells often exhibit abnormal Rho GTPase activity. In addition, 3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid has also been studied for its potential in treating other diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(2)17(8-6-14(18)19)15(20)12-4-3-11-5-7-16-13(11)9-12/h3-5,7,9-10,16H,6,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROWIEGWDNVOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)O)C(=O)C1=CC2=C(C=C1)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide](/img/structure/B7577079.png)





![3-[(5-Chlorothiophen-2-yl)sulfonylamino]-4-methoxybenzoic acid](/img/structure/B7577128.png)

![8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B7577146.png)
![3-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]aniline](/img/structure/B7577151.png)

![2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7577161.png)